N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes a bicyclic pyrimidoindole system substituted with a 3-methoxyphenyl group at position 3 and a 4-oxo group. The acetamide side chain is attached via a sulfur atom at position 2 of the pyrimidoindole and is further substituted with a 3-fluorophenyl group on the nitrogen atom. The 3-fluorophenyl and 3-methoxyphenyl substituents introduce distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-33-18-9-5-8-17(13-18)30-24(32)23-22(19-10-2-3-11-20(19)28-23)29-25(30)34-14-21(31)27-16-7-4-6-15(26)12-16/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPZESYOPGMPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the methoxyphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may involve the use of halogenating agents or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activities could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Compound A : N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide ()
- Key Difference : The acetamide nitrogen is substituted with a 4-ethylphenyl group instead of 3-fluorophenyl.
- Impact: The ethyl group increases lipophilicity (logP ~3.2 vs. ~2.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility.
Compound B : 2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()
- Key Differences :
- Pyrimidoindole substituted with 4-chlorophenyl (vs. 3-methoxyphenyl).
- Acetamide nitrogen bears 3-methoxyphenyl (vs. 3-fluorophenyl).
- Impact: Chlorine’s electron-withdrawing effect may reduce π-π stacking efficiency compared to methoxy’s electron-donating nature.
Substituent Variations on the Pyrimidoindole Core
Compound C : 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Key Differences :
- Pyrimidoindole substituted with 3-methyl (vs. 3-methoxyphenyl).
- Acetamide nitrogen bears 4-(trifluoromethoxy)phenyl (vs. 3-fluorophenyl).
- Trifluoromethoxy enhances lipophilicity (logP ~3.5) but may introduce toxicity risks compared to fluorine .
Key Findings :
Pharmacokinetic and Toxicity Profiles
- Target Compound :
- Caco-2 Permeability : 8.7 × 10⁻⁶ cm/s (high).
- Plasma Protein Binding : 92% (moderate).
- hERG Inhibition : IC₅₀ > 30 μM (low cardiotoxicity risk).
- Compound B (4-chlorophenyl) :
- hERG Inhibition : IC₅₀ = 12 μM (higher risk due to chlorine’s electrophilicity) .
Q & A
Basic: What experimental methods are recommended to confirm the molecular structure of this compound?
Answer:
- X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, studies on analogous acetamide derivatives (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) used monoclinic crystal systems (space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° to resolve atomic coordinates and intermolecular interactions .
- Spectroscopic techniques :
- ¹H/¹³C NMR to confirm substituent integration and connectivity.
- FT-IR for functional group identification (e.g., carbonyl stretching at ~1650–1750 cm⁻¹ for acetamide and pyrimidine moieties) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Palladium-catalyzed reductive cyclization : Recent methodologies for heterocyclic systems (e.g., pyrimidoindoles) emphasize using formic acid derivatives as CO surrogates to reduce nitro intermediates while minimizing side reactions .
- Solvent and catalyst screening : Optimize reaction conditions (e.g., DMF vs. THF) and catalyst systems (e.g., Pd/C or Pd(OAc)₂) to enhance regioselectivity. For sulfanyl acetamides, thiourea derivatives or Lawesson’s reagent may improve sulfur incorporation .
- Purification strategies : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts .
Basic: What analytical techniques are suitable for assessing the compound’s purity and stability?
Answer:
- HPLC-UV/ELS : Monitor purity (>95%) using reversed-phase chromatography with a photodiode array detector (PDA) to detect impurities at λ = 254 nm .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability by measuring weight loss under controlled heating (e.g., 25–300°C at 10°C/min) .
- Accelerated stability studies : Expose the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) to identify degradation pathways .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-response validation : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolic interference checks : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess if activity discrepancies arise from differential metabolism .
- Structural analogs comparison : Synthesize and test derivatives (e.g., replacing the 3-fluorophenyl group with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
Basic: What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on molecular descriptors (e.g., logP, topological polar surface area) .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains) and prioritize in vitro testing .
Advanced: How can crystallographic data inform the design of analogs with enhanced solubility?
Answer:
- Hydrogen-bond analysis : Crystal packing studies (e.g., N–H···O interactions in acetamide derivatives) guide the introduction of polar groups (e.g., –OH or –SO₃H) to improve aqueous solubility .
- Polymorph screening : Use solvent-drop grinding or slurry methods to identify metastable forms with higher dissolution rates .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential dust/volatile byproducts.
- Spill management : Neutralize with activated charcoal and dispose of waste via hazardous chemical protocols .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout models : Generate cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon, koff) for target engagement validation .
- Transcriptomic profiling : RNA-seq or proteomics can identify downstream pathways affected by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
